对茴香醛-|A-d1

描述

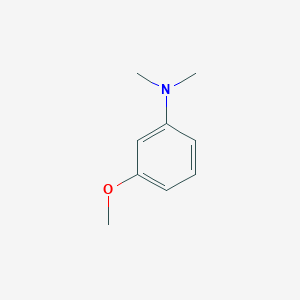

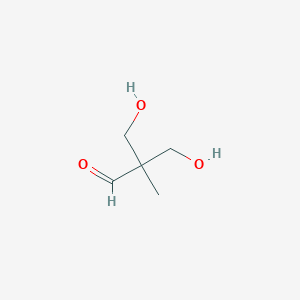

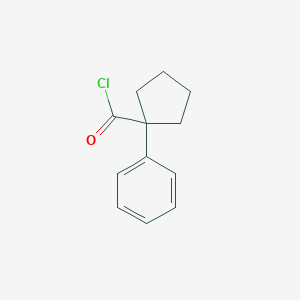

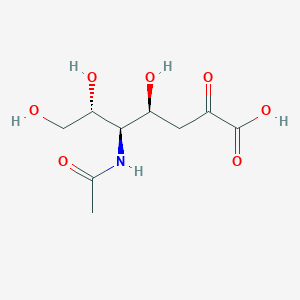

Molecular Structure Analysis

The molecular structure of p-anisaldehyde has been extensively studied. Electron diffraction techniques have revealed that p-anisaldehyde possesses a planar structure with a low barrier to torsional motion about the phenyl-methoxy linkage, estimated to be between 3.5 and 12 kJ/mol. The molecule exhibits angular ring deformation, particularly near the methoxy and aldehyde groups. The mean C=C bond length within the ring is 1.400 ± 0.003 Å, while the methoxy group has a C-O bond length of 1.420 ± 0.010 Å and a C-O-C angle of 122.0 ± 1.8°. The aldehyde group features a C=O bond length of 1.204 ± 0.004 Å and a C-C=O angle of 126.1 ± 1.1° .

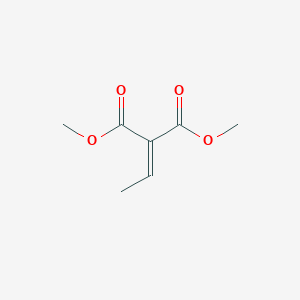

Synthesis Analysis

A novel synthesis method for p-anisaldehyde has been developed using p-hydroxybenzaldehyde and dimethyl carbonate under the influence of a phase transfer catalyst, hexadecyltrimethylammonium bromide. The optimal conditions for this reaction include a temperature of 130°C and a reaction time of 3 hours, resulting in a yield of 88.7%. This synthesis route is characterized by its use of dimethyl carbonate, a less toxic methylating agent compared to traditional methods10.

Chemical Reactions Analysis

p-Anisaldehyde undergoes oxidation by chromic acid to form p-anisic acid. This reaction can be catalyzed by micellar catalysts in aqueous media at room temperature. Anionic surfactants like sodium dodecyl sulfate (SDS) can accelerate the reaction, while cationic and neutral surfactants may inhibit it. The progress of the reaction is monitored spectrophotometrically, and the product is confirmed by 1H NMR spectroscopy .

Physical and Chemical Properties Analysis

The vibrational spectra of p-anisaldehyde have been recorded using FTIR and FT Raman spectroscopy. Ab initio and density functional theory (DFT) calculations provide optimized geometry, frequency, and intensity of the vibrational bands. The calculated harmonic vibrational frequencies show good agreement with the experimental data, confirming the reliability of the theoretical models .

Thermodynamic and acoustical properties of p-anisaldehyde have been studied in mixtures with various alkanols. Measurements of density, viscosity, and speed of sound at 303.15 K have led to the calculation of excess molar volume, excess Gibbs free energy of activation, and deviation parameters such as viscosity and isentropic compressibility. These parameters are indicative of specific interactions within the mixtures .

Applications and Case Studies

p-Anisaldehyde has been found to be an effective attractant for the varied carpet beetle, Anthrenus verbasci, a property that could be exploited in pest control strategies. Its attractiveness is comparable to that of the female sex pheromone, and it has been observed that certain related compounds also exhibit similar attractant properties .

In the field of supramolecular chemistry, p-anisaldehyde forms inclusion complexes with 1,1,6,6-tetraphenylhexa-2,4-diyne-1,6-diol, exhibiting different stoichiometries and conformations. These complexes have been characterized by single-crystal X-ray diffraction, revealing distinct hydrogen bonding patterns and supramolecular conformation stereoisomers .

p-Anisaldehyde also serves as a ligand in the formation of biologically active complexes with metals such as zinc(II), cadmium(II), mercury(II), and copper(II). These complexes have been studied for their potential biological activity against pathogenic fungi .

Lastly, p-anisaldehyde has been utilized as a photo-organocatalyst in atom-transfer radical additions to alkenes, a fundamental carbon-carbon bond-forming transformation in organic chemistry. This reaction proceeds under mild conditions and is catalyzed by p-anisaldehyde under illumination by a fluorescent light bulb .

科学研究应用

光催化合成

对茴香醛被用于各种化合物的光催化合成 . 例如,它被用于在脱氧水溶液中,在紫外LED照射下,将对茴香醇光催化转化为对茴香醛 . 该过程涉及使用类石墨氮化碳 (GCN) 基材料作为光催化剂 .

抗真菌活性

对茴香醛对某些真菌,如指状青霉和意大利青霉,表现出强烈的抗真菌活性 . 它破坏了这些真菌的细胞壁完整性和膜通透性,从而抑制了它们的生长 . 这使得对茴香醛成为一种潜在的天然杀菌剂,用于预防和控制采后病害 .

食品保鲜

对茴香醛被用于食品保鲜,尤其是水果 . 研究表明,它能显着减少水果腐烂、失重和硬度下降,同时保持较高的总可溶性固形物、甜菜碱和甜菜黄素含量 . 这使得对茴香醛成为一种很有前景的天然防腐剂,用于保持水果的采后品质 .

制药行业

作用机制

and consists of a benzene ring with a formyl group (-CHO) and a methoxy group (-OCH₃) attached . Here’s a breakdown of its mechanism of action:

- Affected Pathways : p-Anisaldehyde impacts spore growth, cell wall synthesis, cell membrane function, oxidative stress responses, and energy metabolism .

Biochemical Pathways

Action Environment

安全和危害

Prolonged inhalation of high concentrations of p-Anisaldehyde may damage the respiratory system . It may cause gastrointestinal symptoms, including upset stomach . Fumes from the stomach contents may be inhaled, resulting in the same symptoms as inhalation . Prolonged contact may cause dryness of the skin . It may cause temporary eye irritation .

属性

IUPAC Name |

deuterio-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3/i6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRSNZINYAWTAHE-RAMDWTOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40460063 | |

| Record name | p-Anisaldehyde-|A-d1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19486-71-6 | |

| Record name | p-Anisaldehyde-|A-d1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxybenzaldehyde-a-d1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,6-Dibromobenzo[d]thiazol-2-amine](/img/structure/B99045.png)

![Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one](/img/structure/B99048.png)